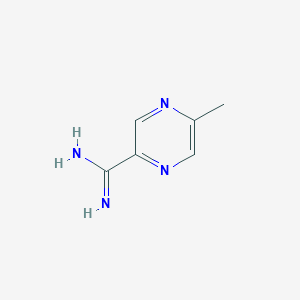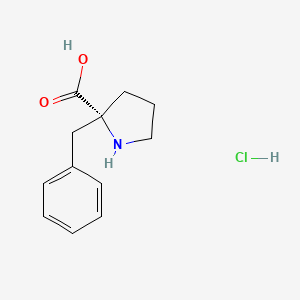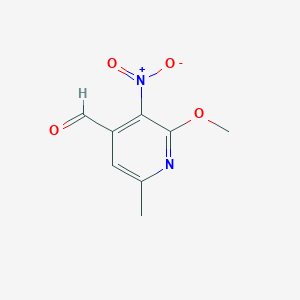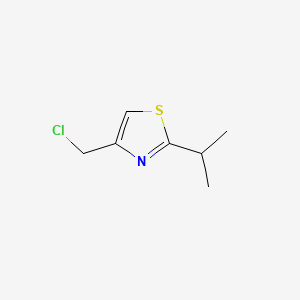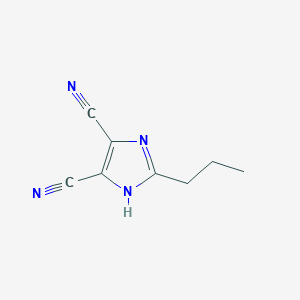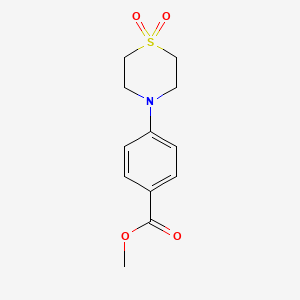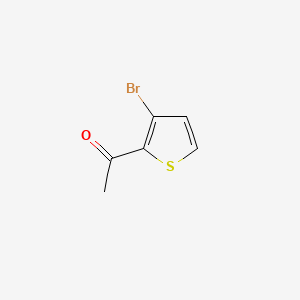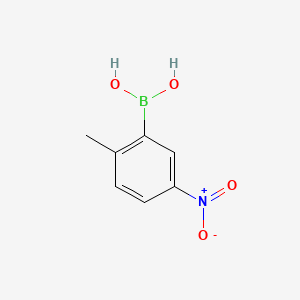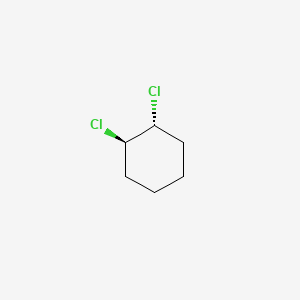
トランス-1,2-ジクロロシクロヘキサン
説明
Trans-1,2-dichlorocyclohexane (TDCH) is a cyclic hydrocarbon molecule consisting of two chlorine atoms attached to a six-carbon ring. It is a colorless, volatile liquid with a boiling point of 109°C and a melting point of -29°C. TDCH is an important intermediate in the production of several industrial chemicals, including polyvinyl chloride, polyurethane, and epoxy resins. TDCH has also been studied for its potential applications in the fields of medicine, biochemistry, and material science.
科学的研究の応用
立体化学研究
トランス-1,2-ジクロロシクロヘキサン: は、ジアステレオマーとエナンチオマーの挙動を理解する上で特に重要であり、立体化学の研究において貴重な化合物です . キラリティセンターとその分子特性への影響を探求するためのモデル化合物として役立ちます。この化合物は異なる立体異性体として存在できるため、異性体とその有機合成における影響を研究するための優れた対象となります。
コンホメーション解析
研究者はトランス-1,2-ジクロロシクロヘキサンを使用して、誘電率分光法やNMR分光法などの方法によってコンホメーションダイナミクスを研究しています . この化合物のコンホメーションの柔軟性により、科学者は異なるコンホマー間のエネルギー障壁を調査し、コンホメーション安定性に影響を与える要因を理解することができます。
作用機序
Target of Action
Trans-1,2-Dichlorocyclohexane is a chemical compound that primarily targets the respiratory system . It is a stereoisomer of dichlorocyclohexane, which means it shares the same molecular formula but differs in the spatial arrangement of atoms .
Mode of Action
It is known that it exists as a mixture of enantiomeric conformations, which interconvert so rapidly they cannot be resolved . This rapid interconversion could potentially influence its interaction with its primary targets.
Biochemical Pathways
Given its primary target is the respiratory system , it may influence pathways related to respiratory function
Pharmacokinetics
Its physical properties such as boiling point (193-194 °c), density (1164 g/mL at 25 °C), and refractive index (n20/D 14917) have been documented . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Given its primary target is the respiratory system , it may cause changes in respiratory function at the molecular and cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans-1,2-Dichlorocyclohexane. For instance, its storage class is listed as combustible liquids , suggesting that it should be stored away from heat sources to maintain stability. Furthermore, its efficacy and action could potentially be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
特性
IUPAC Name |
(1R,2R)-1,2-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022126 | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
822-86-6 | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichlorocyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dichlorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DICHLOROCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trans-1,2-dichlorocyclohexane?
A1: Trans-1,2-dichlorocyclohexane has a molecular formula of C6H10Cl2 and a molecular weight of 153.05 g/mol.
Q2: What are the predominant conformations of trans-1,2-dichlorocyclohexane?
A2: Trans-1,2-dichlorocyclohexane primarily exists in two chair conformations: diaxial (aa) and diequatorial (ee). [] The relative populations of these conformers are influenced by factors like temperature, solvent, and interactions with surrounding molecules. [, , ]
Q3: How does the presence of charge-balancing cations in zeolites affect the conformational equilibrium of trans-1,2-dichlorocyclohexane?
A3: Studies employing FT-Raman spectroscopy and molecular simulations reveal that the presence of charge-balancing cations, like Na+ in Na-Y zeolites, increases the population of the diequatorial (ee) conformer compared to pure trans-1,2-dichlorocyclohexane liquid. This shift is attributed to stronger interactions between the ee conformer and the extra-framework cations. []
Q4: How do solvents influence the conformational equilibrium of trans-1,2-dichlorocyclohexane?
A4: The conformational equilibrium between the aa and ee forms of trans-1,2-dichlorocyclohexane is sensitive to solvent polarity. Studies using Raman spectroscopy and molecular modeling have investigated the isomerization thermodynamics in various solvents. [, ] For instance, in diethyl ether, cohesive solvent interactions favor the more polar ee isomer, while cavity formation favors the less polar aa isomer. []
Q5: What is the impact of pressure on the isomerization of trans-1,2-dichlorocyclohexane?
A5: Pressure exhibits a distinct impact on the isomerization of trans-1,2-dichlorocyclohexane. Research indicates that elevated pressure favors the less polar diaxial (aa) conformation, contrasting with the behavior of 1,2-dichloroethane where pressure favors the more polar gauche isomer. []
Q6: Can π-π electron donor-acceptor interactions influence the sorption of aromatic compounds in soils?
A6: Research suggests that π-electron donor compounds, such as phenanthrene, exhibit increased sorption to soil organic matter with decreasing pH. This observation is attributed to enhanced π-π interactions between the donor compounds and protonated π-acceptor sites within the soil organic matter. Notably, this pH-dependent sorption behavior is not observed for non-π-donor compounds. [, ]
Q7: What analytical techniques are used to study trans-1,2-dichlorocyclohexane?
A7: Various techniques are employed to characterize and quantify trans-1,2-dichlorocyclohexane. These include gas chromatography/mass spectrometry (GC/MS), [] Fourier transform Raman spectroscopy, [] nuclear magnetic resonance (NMR) spectroscopy, [, ] dielectric spectroscopy, [] and electron diffraction. []
Q8: How can trans-1,2-dichlorocyclohexane form as an artifact during water analysis?
A8: Trans-1,2-dichlorocyclohexane can arise as an artifact during the analysis of chlorinated water samples. This occurs due to the reaction of cyclohexene, often present as a preservative in methylene chloride, with chlorine during the extraction process. []
Q9: Are there any reported synthetic routes to trans-1,2-dichlorocyclohexane?
A9: Yes, trans-1,2-dichlorocyclohexane can be synthesized through the reaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminum chloride. [] Additionally, it can be obtained through the liquid-phase chlorination of cyclohexene using cupric chloride. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



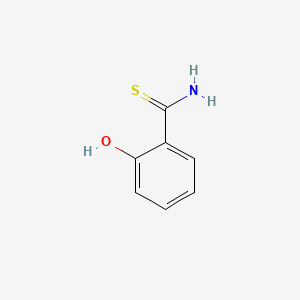
![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)
